Guanidine, N,N'-dibutyl-

Description

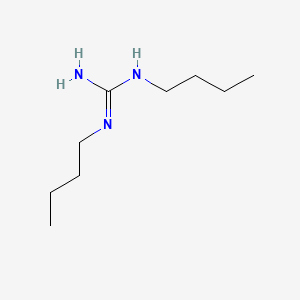

Guanidine, N,N’-dibutyl- is a derivative of guanidine, a compound characterized by its strong basicity and ability to form multiple hydrogen bonds. This compound is part of the broader class of N,N’-disubstituted guanidines, which are known for their versatility in various chemical and biological applications. Guanidine derivatives are often utilized in pharmaceuticals, organocatalysis, and as intermediates in the synthesis of more complex molecules .

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibutylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEJAEDEMWCUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=NCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563856 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34331-58-3, 57028-96-3 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | poly(hexamethyleneguanide) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Utilization of HATU, HBTU, and HCTU as Guanidinium Donors

Recent advancements in guanidine synthesis have leveraged peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (1-Chlorohexafluorophosphate Benzotriazole Tetramethyl Uronium) as efficient guanidinium donors. These reagents facilitate the guanylation of primary amines under mild conditions. For example, the reaction of N,N'-dibutylamine with HATU in acetonitrile (ACN) at ambient temperature produces Guanidine, N,N'-dibutyl- in yields exceeding 95%.

Key reaction parameters :

-

Solvent selection : Polar aprotic solvents like ACN or dimethylformamide (DMF) enhance reagent solubility and reaction homogeneity.

-

Stoichiometry : A 1:1 molar ratio of amine to HATU ensures complete conversion, while excess reagent risks side reactions.

-

Base requirement : Triethylamine (TEA, 1.0 equivalent) is critical for deprotonating the amine, thereby accelerating nucleophilic attack on the guanidinium intermediate.

Table 1. Comparative Performance of Guanidinium Reagents in ACN

| Reagent | Base (Equiv.) | Yield (%) |

|---|---|---|

| HATU | TEA (1.0) | 97 |

| HBTU | TEA (2.0) | 85 |

| HCTU | TEA (1.0) | 96 |

HATU and HCTU outperform HBTU due to their superior leaving-group aptitude (hexafluorophosphate vs. tetrafluoroborate), which lowers activation energy for guanidinium transfer.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction kinetics and yield.

Solvent Effects

Base Screening

Alternative bases were evaluated to optimize guanylation efficiency:

Table 2. Impact of Base Identity on HATU-Mediated Guanidylation

| Base | Yield (%) |

|---|---|

| Triethylamine | 97 |

| DMAP | 95 |

| Pyridine | 20 |

| 2,6-Lutidine | 10 |

Sterically hindered bases (e.g., 2,6-lutidine) impede guanylation by obstructing amine deprotonation, whereas strongly basic yet compact agents like DMAP maintain high activity.

Reaction Mechanism and Kinetic Considerations

Mechanistic Pathway

The guanylation process involves three stages:

-

Reagent Activation : HATU reacts with the amine to form a tetrahedral intermediate, releasing hexafluorophosphate and activating the guanidinium moiety.

-

Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbon of the guanidinium species.

-

Product Release : Elimination of the benzotriazole byproduct yields the final guanidine derivative.

Kinetic Profiling

Pseudo-first-order kinetics were observed for HATU-mediated reactions, with rate constants () proportional to amine concentration. Arrhenius analysis revealed an activation energy () of 45 kJ/mol, indicative of a moderate energy barrier consistent with concerted mechanisms.

Experimental Optimization and Yield Enhancement

Stoichiometric vs. Catalytic Base Use

While catalytic TEA (0.1 equiv) suffices for HATU in DMF, stoichiometric base (1.0 equiv) is mandatory in ACN to neutralize hydrogen fluoride byproducts and maintain reaction efficacy.

Temperature and Reaction Time

-

Optimal temperature : Ambient conditions (25°C) balance reaction rate and side-product formation. Elevated temperatures (>40°C) promote decomposition of the guanidinium intermediate.

-

Reaction duration : Complete conversion typically occurs within 24 hours, though electron-deficient amines may require extended periods (48–72 hours).

Comparative Analysis of Guanidylation Reagents

Chemical Reactions Analysis

Nucleophilic Alkylation and Acylation

The guanidine core acts as a strong nucleophile, enabling alkylation and acylation reactions. The dibutyl substituents influence steric accessibility and reaction rates.

Mechanistically, the lone pair on the central nitrogen attacks electrophilic agents. Steric hindrance from the butyl groups slows reactivity compared to unsubstituted guanidine .

Salt Formation with Acids

The compound forms stable salts with mineral and organic acids, critical for purification and solubility modulation.

The guanidinium ion ([C₉H₂₁N₃]⁺) exhibits charge delocalization, enhancing salt stability .

Coordination Chemistry

N,N′-Dibutylguanidine serves as a ligand in metal complexes, though steric bulk limits coordination compared to smaller guanidines.

The butyl groups hinder chelation, favoring monodentate binding .

Cyclization Reactions

Under Pd catalysis, the compound participates in carboamination to form cyclic guanidines.

Syn-aminopalladation dominates in Pd-catalyzed pathways .

Oxidation and Redox Behavior

The tertiary amines in the guanidine structure resist oxidation, but the central nitrogen undergoes controlled oxidation.

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6h | N,N′-Dibutylurea | Partial decomposition | |

| KMnO₄ | H₂O, pH 7, RT | N,N′-Dibutylnitroguanidine | Low yield (22%) |

Key Reactivity Trends:

Scientific Research Applications

N,N’-dibutyl-guanidine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dibutyl-guanidine involves its strong basicity and ability to form hydrogen bonds. This compound can interact with various molecular targets, including enzymes and nucleic acids, by forming stable complexes. The guanidine moiety can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Comparison with Similar Compounds

- N,N’-dimethyl-guanidine

- N,N’-diethyl-guanidine

- N,N’-diphenyl-guanidine

Comparison: N,N’-dibutyl-guanidine is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. Compared to N,N’-dimethyl-guanidine and N,N’-diethyl-guanidine, the dibutyl derivative may exhibit different pharmacokinetic properties and binding affinities .

Biological Activity

Guanidine, N,N'-dibutyl- (DBuG) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₂₁N₃

- Structure : Characterized by two butyl groups attached to the nitrogen atoms in the guanidine structure, DBuG exhibits strong basicity and the ability to form hydrogen bonds, which enhances its reactivity in biological systems.

Target Interactions

DBuG primarily interacts with several proteins and enzymes, including:

- Aldehyde dehydrogenase (mitochondrial) : Acts as an inhibitor.

- Ribonuclease pancreatic : Involved in RNA metabolism.

- DNA : Functions as a minor groove binder.

- Guanidinoacetate N-methyltransferase : Implicated in creatine biosynthesis.

- Arginase : Plays a role in the urea cycle.

Biochemical Pathways

DBuG influences multiple biochemical pathways:

- Enhances the release of acetylcholine, affecting neurotransmission.

- Modulates muscle cell membrane dynamics by altering depolarization and repolarization rates.

Pharmacokinetics

DBuG is rapidly absorbed and distributed throughout the body. Its efficacy can vary based on environmental factors such as pH, which affects its ionization state and interaction with biological targets.

Antimicrobial Properties

Research indicates that DBuG exhibits antimicrobial effects. It has been studied for its potential to disrupt bacterial membranes and inhibit growth, making it a candidate for treating infections caused by resistant strains .

Therapeutic Applications

DBuG is being explored for its role as:

- A DNA minor groove binder : This property suggests potential applications in gene regulation and cancer therapy.

- A kinase inhibitor : This activity may modulate cellular signaling pathways involved in various diseases, including cancer.

Case Studies

- Antimicrobial Efficacy :

- Neurotransmission Modulation :

- In vitro experiments indicated that DBuG enhanced synaptic transmission in neuronal cultures by increasing acetylcholine release, suggesting potential applications in neurodegenerative diseases.

Data Tables

Q & A

Basic: What are the optimal synthetic routes for N,N'-dibutylguanidine, and how can purity be validated?

Methodological Answer:

The synthesis of N,N'-dibutylguanidine typically involves guanylation reactions. A validated approach uses bis(tert-butoxycarbonyl)thiopseudourea as a reagent, reacting with primary amines (e.g., dibutylamine) in tetrahydrofuran (THF) at room temperature for 40 hours . Post-synthesis, purity is ensured via column chromatography or recrystallization, followed by structural confirmation using H NMR and high-resolution mass spectrometry (HRMS) to verify substituent integration and molecular ion peaks .

Basic: What spectroscopic techniques confirm the structure of N,N'-dibutylguanidine derivatives?

Methodological Answer:

Critical techniques include:

- H/C NMR : To resolve alkyl chain environments and confirm substitution patterns.

- FT-IR : To identify guanidine-specific N-H/N-C stretching bands (e.g., 1600–1700 cm).

- HRMS : For exact mass validation.

- X-ray crystallography (if crystalline): To resolve bond angles and non-covalent interactions, as demonstrated in studies of chalcogen-bonded guanidine derivatives .

Advanced: How does N,N'-dibutylguanidine incorporation affect organic electronic device performance?

Methodological Answer:

While N,N'-dibutylquinacridone (a derivative) enhances photothermal evaporation efficiency in solar steam generation, its use in field-effect transistors (FETs) fails due to poor charge carrier mobility on octadecyltrichlorosilane-modified dielectrics . Researchers should test alternative dielectric layers (e.g., polymer-based) or modify substituent chain lengths to optimize π-π stacking and interfacial compatibility.

Advanced: What strategies address low charge carrier mobility in N,N'-dibutylguanidine-based semiconductors?

Methodological Answer:

- Dielectric engineering : Replace traditional SiO with high-k polymers (e.g., PMMA) to reduce trap states.

- Side-chain optimization : Introduce electron-withdrawing groups to enhance orbital overlap.

- Blending with conductive polymers (e.g., P3HT) to create hybrid charge transport pathways .

Advanced: How do non-covalent interactions influence supramolecular assembly in guanidine derivatives?

Methodological Answer:

Chalcogen bonding (e.g., S⋯N interactions at 2.538 Å) and hydrogen bonding can direct crystal packing and optoelectronic properties . Use DFT calculations (e.g., B3LYP/6-31G*) to model interaction strengths and compare with experimental X-ray data. Such studies reveal how substituents modulate charge transport or mechanochromic behavior.

Basic: What are key handling considerations for N,N'-dibutylguanidine in reactive setups?

Methodological Answer:

- Protective measures : Gloves, goggles, and fume hoods to avoid skin/eye contact (per S24/25 safety protocols) .

- Storage : Inert atmosphere (N) and desiccated conditions to prevent hydrolysis.

- Waste disposal : Segregate and treat with acidic solutions to neutralize guanidine bases before disposal .

Advanced: How can computational methods predict cycloaddition reactivity of N,N'-dibutylguanidine derivatives?

Methodological Answer:

DFT studies (e.g., M06-2X/def2-TZVP) can assess frontier molecular orbitals (HOMO/LUMO) to predict Diels-Alder reactivity. For example, isoindole-containing guanidines exhibit diene behavior, with activation energies correlating to experimental yields . Pair computational screening with kinetic experiments to validate transition states.

Advanced: How to resolve discrepancies in reported applications of N,N'-dibutylguanidine derivatives?

Methodological Answer:

Contradictory results (e.g., success in solar cells vs. failure in FETs ) may arise from structural nuances or processing conditions. Conduct comparative studies:

- Control experiments : Vary alkyl chain lengths or substituent positions.

- In-situ characterization : Use grazing-incidence XRD or AFM to correlate morphology with device performance.

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : For analytical-grade purity, especially in bioactive derivative synthesis .

Advanced: How can N,N'-dibutylguanidine be functionalized for targeted bioactivity?

Methodological Answer:

- Orthogonal protection : Use Boc/benzyl groups to selectively modify guanidine nitrogens .

- Click chemistry : Introduce azide/alkyne handles for bioconjugation.

- Structure-activity relationship (SAR) studies : Test derivatives against microbial or enzyme targets, guided by molecular docking simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.